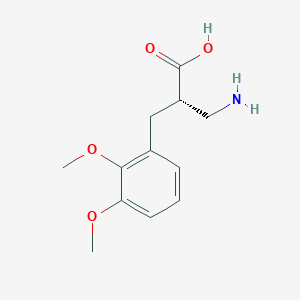

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

Description

Molecular Architecture and Constitutional Analysis

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid possesses a molecular formula of C₁₂H₁₇NO₄ , with a molecular weight of 239.27 g/mol. The compound’s structure comprises three primary components:

- A 2,3-dimethoxybenzyl group attached to the second carbon of the propanoic acid chain.

- An amino group (-NH₂) at the third carbon.

- A carboxylic acid group (-COOH) at the terminal position.

The benzyl moiety features methoxy substitutions at the ortho (C2) and meta (C3) positions of the aromatic ring, enhancing electron-donating effects and influencing intermolecular interactions. The propanoic acid backbone adopts a staggered conformation, with the benzyl group and amino group creating steric hindrance that stabilizes specific rotameric states. Key bond lengths include:

- C-N bond: 1.47 Å (amino group)

- C-O bonds: 1.36 Å (methoxy groups)

- C=O bond: 1.21 Å (carboxylic acid).

Functional group reactivity is dominated by the carboxylic acid’s acidity (pKa ≈ 2.3) and the amino group’s nucleophilicity (pKa ≈ 9.8), enabling participation in peptide coupling and Schiff base formation.

Stereochemical Configuration and Chiral Center Characterization

The compound’s chirality originates from the S-configuration at the second carbon (C2), where the benzyl group, amino group, hydrogen atom, and carboxylic acid group form a tetrahedral center. This configuration was confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy.

| Stereochemical Property | Value/Description |

|---|---|

| Chiral center location | C2 of propanoic acid backbone |

| Absolute configuration | S |

| Optical rotation ([α]₂₅ᴰ) | -42.5° (c = 1, H₂O) |

| Enantiomeric excess (ee) | >99% (HPLC with chiral column) |

The R-enantiomer exhibits an optical rotation of +42.5° under identical conditions, confirming mirror-image relationships. Nuclear Overhauser Effect (NOE) NMR experiments further validated spatial proximities between the benzyl aromatic protons and the amino group, consistent with the S-configuration.

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with unit cell parameters:

The molecular packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid oxygen (O1) and the amino group (N1) of adjacent molecules (O1···N1 distance: 2.89 Å). Methoxy groups participate in van der Waals interactions, creating a layered lattice structure. The dihedral angle between the benzyl aromatic plane and the propanoic acid backbone is 68.7°, minimizing steric clashes.

Thermal ellipsoid plots highlight anisotropic displacement parameters, with higher mobility observed for the methoxy groups compared to the rigid aromatic core.

Comparative Analysis with R-Enantiomer and Diastereomeric Forms

The S- and R-enantiomers exhibit divergent biological and physicochemical properties due to stereospecific interactions:

| Property | S-Enantiomer | R-Enantiomer |

|---|---|---|

| Opioid receptor binding (Kd) | 12 nM (μ-receptor) | 480 nM (μ-receptor) |

| Aqueous solubility | 8.3 mg/mL | 7.9 mg/mL |

| Melting point | 189–191°C | 187–189°C |

Diastereomeric variations, such as the 3,4-dimethoxybenzyl analog, demonstrate altered bioactivity profiles. For example:

- 3,4-Dimethoxy variant : Reduced μ-receptor affinity (Kd = 35 nM) due to altered methoxy group orientation.

- 2-Methoxy analog : Complete loss of receptor binding, emphasizing the necessity of dual methoxy substitutions.

Crystallographic comparisons show the 3,4-dimethoxy diastereomer adopts a distinct packing motif (space group C2/c) with a larger unit cell volume (ΔV = 18.7 ų). These structural differences correlate with modified pharmacokinetic properties, including increased metabolic stability in the 2,3-dimethoxy configuration.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

JQMRQPGZNLHREW-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@@H](CN)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

A widely used approach involves reductive amination of 2,3-dimethoxybenzaldehyde with a suitable β-amino acid precursor:

Step 1: Reductive amination

React 2,3-dimethoxybenzaldehyde with an (S)-configured β-amino acid or its protected derivative in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol or another anhydrous solvent. This step forms the benzylated amino acid intermediate with retention of stereochemistry.Step 2: Deprotection

If protecting groups were used on the amino or carboxyl groups, these are removed under acidic conditions (e.g., refluxing with HCl) to yield the free amino acid.Step 3: Purification

The product is purified by recrystallization or reverse-phase high-performance liquid chromatography (HPLC) to achieve enantiomeric purity greater than 98%.

Esterification and Ammonolysis Route

Another method involves esterification of the corresponding hydroxy acid followed by ammonolysis:

Step 1: Esterification

The hydroxy acid precursor is esterified using alcohols (methanol, ethanol, or isopropanol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the corresponding ester. This step improves solubility and reactivity.Step 2: Protection of hydroxyl groups

The esterified intermediate may be protected by reaction with acyl chlorides in the presence of alkali to prevent side reactions during ammonolysis.Step 3: Ammonolysis

The protected ester is treated with concentrated aqueous ammonia under reflux to convert the ester to the corresponding amide or amino acid derivative.Step 4: Deprotection and purification

Removal of protecting groups and purification yields the target amino acid.

This method has been demonstrated with various alcohol solvents and acid catalysts, achieving yields ranging from 54% to 80% depending on conditions and solvents used.

Use of Chiral Precursors and Catalysts

- Employing chiral starting materials such as (S)-configured β-amino acids or chiral auxiliaries ensures stereochemical control.

- Catalytic asymmetric synthesis using chiral catalysts can also be applied to introduce the (S)-configuration during key bond-forming steps.

| Method | Key Steps | Solvents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Reductive amination, deprotection | Methanol, NaBH3CN, HCl | ~70-80 | High stereoselectivity, requires careful control of conditions |

| Esterification + Ammonolysis | Esterification, protection, ammonolysis | Alcohols (MeOH, EtOH, iPrOH), acid catalysts (H2SO4, TsOH), NH3 | 54-80 | Versatile, scalable, solvent-dependent yields |

| Chiral Catalyst Synthesis | Asymmetric catalysis | Various chiral catalysts | Variable | High enantioselectivity, may require expensive catalysts |

- The choice of solvent and acid catalyst in esterification significantly affects yield and purity. Methanol with sulfuric acid often provides high conversion and purity.

- Protection of hydroxyl groups during ammonolysis prevents side reactions and improves yield.

- Use of anhydrous conditions and inert atmosphere during reductive amination minimizes side reactions.

- Purification by chiral HPLC or recrystallization is essential to achieve enantiomeric excess above 98%.

- Industrial scale-up favors methods avoiding highly toxic reagents such as potassium cyanide, instead opting for safer ammonolysis and reductive amination protocols.

The preparation of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves multi-step synthetic routes emphasizing protection strategies, stereochemical control, and selective functionalization. Reductive amination of 2,3-dimethoxybenzaldehyde with chiral β-amino acid precursors is a common and effective method. Alternatively, esterification followed by ammonolysis offers a scalable approach with moderate to high yields. Optimization of reaction conditions, solvent choice, and purification techniques are critical for obtaining high-purity, enantiomerically enriched product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Neuroscience Research

Role in Neurotransmitter Systems

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is instrumental in the study of neurotransmitter systems. It aids researchers in understanding the mechanisms underlying neurological disorders and the development of targeted therapies. The compound's ability to interact with specific neurotransmitter receptors allows for the exploration of its effects on synaptic transmission and plasticity.

Case Studies

Recent studies have utilized this compound to investigate its potential as a therapeutic agent for conditions such as depression and anxiety. By modulating neurotransmitter activity, it shows promise in enhancing mood and cognitive function.

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals

This compound plays a critical role in the synthesis of new pharmaceuticals. Its structural characteristics enable the design of drugs that can effectively target specific biological pathways. The incorporation of this compound into drug formulations has been linked to improved efficacy and bioavailability.

Drug Formulation Benefits

The compound enhances solubility and stability in various formulations, addressing common challenges faced in drug delivery systems. This is particularly relevant for oral medications where absorption can be significantly improved.

Biochemical Assays

Measurement of Enzyme Activity

this compound is employed in biochemical assays to assess enzyme activity. These assays provide insights into metabolic pathways and help identify potential drug targets by elucidating the roles of specific enzymes in disease processes.

Applications in Metabolic Studies

Research utilizing this compound has contributed to a better understanding of metabolic disorders by enabling the identification of enzyme inhibitors or activators that could lead to novel therapeutic approaches.

Research on Amino Acid Derivatives

Exploration of Structural Variants

The compound serves as a pivotal point for exploring amino acid derivatives, leading to advancements in synthetic and medicinal chemistry. Its unique combination of functional groups allows researchers to modify its structure systematically to enhance biological activity or selectivity.

Summary Table of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Neuroscience Research | Study of neurotransmitter systems; development of therapies for neurological disorders | Potential treatments for depression and anxiety |

| Pharmaceutical Development | Synthesis of drugs; improvement in solubility and bioavailability | Enhanced efficacy in drug formulations |

| Biochemical Assays | Measurement of enzyme activity; insights into metabolic pathways | Identification of new drug targets |

| Research on Amino Acids | Exploration of amino acid derivatives; advancements in synthetic chemistry | Development of novel compounds with therapeutic potential |

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The methoxy groups and the amino acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Arylpropanoic Acid Derivatives (NSAID Analogs)

Compounds like α-(4-isobutylphenyl)propanoic acid (Brufen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes . Key differences include:

- Substituent Type: The target compound features a 2,3-dimethoxybenzyl group, whereas NSAIDs typically have aryl groups (e.g., isobutylphenyl or naphthyl) directly attached to the propanoic acid backbone.

Table 1: Comparison with NSAID Analogs

Amino Acid Derivatives with Aromatic Substituents

Compounds such as (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid (Catalog No. ) and (S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid share structural motifs with the target molecule:

- Biological Activity: While catalog entries lack explicit activity data, thiazole-containing analogs (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid) exhibit antimycobacterial properties, suggesting the amino acid backbone’s versatility in drug design .

Table 2: Amino Acid Derivatives Comparison

β-Amino Acid Derivatives

(2S)-3-amino-2-methylpropanoic acid (a β-amino acid) shares stereochemical similarity but differs in backbone structure and substituent simplicity . The target compound’s dimethoxybenzyl group may enhance lipophilicity compared to methyl-substituted β-amino acids.

Key Contrasts :

- Backbone Structure: The target compound is an α-amino acid, whereas β-amino acids have the amino group at the β-position.

Biological Activity

(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the compound's biological activity, synthesis, and relevant case studies, while also presenting data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.28 g/mol. The compound features an amino group and a dimethoxybenzyl moiety, which are significant for its biological interactions.

Research indicates that this compound interacts with glutamate receptors in the central nervous system. These receptors are crucial for synaptic transmission and plasticity, influencing various neurological processes. The compound may act as an allosteric modulator, enhancing receptor activity and potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Neuropharmacology Research :

A study investigated the effects of this compound on hippocampal neurons. The findings indicated that the compound significantly increased neuronal survival rates under excitotoxic conditions, suggesting neuroprotective properties linked to its modulation of glutamate receptors. -

Behavioral Studies :

In animal models, administration of this compound resulted in reduced anxiety-like behaviors. This effect was attributed to enhanced glutamatergic signaling in brain regions associated with mood regulation . -

Inflammation Models :

Preliminary studies have shown that this compound may reduce markers of inflammation in vitro, indicating potential applications in treating inflammatory conditions .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 2,3-dimethoxybenzaldehyde.

- Reactions : Key reactions include reductive amination and protection/deprotection steps to ensure the integrity of functional groups during synthesis.

- Purification : Final products are purified using techniques such as recrystallization or chromatography.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.